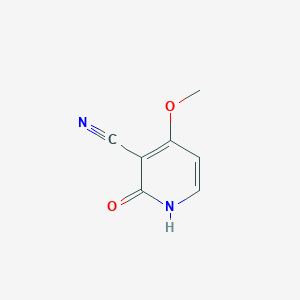

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

描述

N-去甲毒扁豆碱是一种天然存在的生物碱,存在于蓖麻植物(蓖麻 L.)中。它的结构与另一种来自同一种植物的生物碱毒扁豆碱相关。 N-去甲毒扁豆碱以其在吡啶核苷酸循环中的作用而闻名,并与植物的衰老过程有关 .

准备方法

合成路线和反应条件: N-去甲毒扁豆碱可以通过毒扁豆碱的去甲基化合成。 这个过程涉及从毒扁豆碱中去除一个甲基,通常使用氢溴酸或其他去甲基化试剂在受控条件下进行 .

工业生产方法: N-去甲毒扁豆碱的工业生产没有得到广泛的记录。 它可以从蓖麻植物的叶片中提取,在那里它以微量存在。 提取过程包括溶剂提取,然后使用色谱技术进行纯化 .

反应类型:

氧化: N-去甲毒扁豆碱可以进行氧化反应,导致形成各种氧化的衍生物。

还原: 它也可以被还原以形成不同的还原产物。

取代: N-去甲毒扁豆碱可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在适当的条件下可以使用各种亲核试剂和亲电试剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生羟基化或羧基化衍生物,而还原可以产生不同的胺 .

科学研究应用

Chemistry

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Research indicates that this compound exhibits notable antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has demonstrated significant effectiveness against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) as follows:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus spp. | 1.95 - 15.62 | 3.91 - 62.5 |

| Enterococcus faecalis ATCC 29212 | 15.62 | Not specified |

These results indicate strong bactericidal effects, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties in vitro against melanoma and other cancer cell lines. It acts as a pro-oxidant, inducing reactive oxygen species (ROS) production that leads to apoptosis in cancer cells. The selective toxicity towards malignant cells while sparing normal cells highlights its therapeutic potential.

Study on Antimicrobial Efficacy

A comparative analysis showed that this compound exhibited two to eight times greater activity against certain strains of Staphylococcus aureus compared to standard antibiotics like nitrofurantoin .

Evaluation of Anticancer Properties

In a study assessing various derivatives of the compound on human melanoma cell lines (A375), specific structural modifications were found to enhance cytotoxicity against cancer cells while minimizing toxicity to normal keratinocytes . This suggests that further exploration of structural variants could lead to more effective anticancer agents.

作用机制

N-去甲毒扁豆碱通过各种分子靶点和途径发挥其作用。它参与吡啶核苷酸循环,并能影响植物的代谢。其作用机制包括与参与代谢过程的酶和其他蛋白质相互作用。 此外,它已被证明可以调节炎症和生化指标,突出了它在控制炎症和其他疾病中的潜力 .

类似化合物:

毒扁豆碱: 毒扁豆碱与 N-去甲毒扁豆碱结构相似,是另一种存在于蓖麻植物中的生物碱。它参与类似的代谢途径,并具有可比的生物活性。

其他吡啶酮生物碱: 3-氰基-4-甲氧基-2-吡啶酮等化合物在结构上具有相似性,并且可能表现出相关的生物活性。

独特性: N-去甲毒扁豆碱因其在植物衰老过程中的特定作用及其潜在的治疗效果而独一无二。 它在植物组织中与毒扁豆碱相互转换的能力使其更具独特性 .

相似化合物的比较

Ricinine: Structurally similar to N-Demethylricinine, ricinine is another alkaloid found in the castor plant. It is involved in similar metabolic pathways and has comparable biological activities.

Other Pyridone Alkaloids: Compounds such as 3-cyano-4-methoxy-2-pyridone share structural similarities and may exhibit related biological activities.

Uniqueness: N-Demethylricinine is unique due to its specific role in the aging process of plants and its potential therapeutic effects. Its ability to interconvert with ricinine in plant tissues adds to its distinctiveness .

生物活性

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 150.13 g/mol

- CAS Number : 21642-98-8

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated a series of related compounds and found that some exhibited cytotoxic potential against human tumor cell lines, with notable results as follows:

| Compound | Cell Line Tested | IC (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 24 | HT29 (Colon) | 0.4 | 2.5 times more active |

| 15 | MCF7 (Breast) | 1.0 | Comparable |

| 23 | A549 (Lung) | 0.8 | Comparable |

Compound 24 was identified as the most potent agent, demonstrating an IC value significantly lower than that of doxorubicin, a standard chemotherapeutic drug .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In a separate evaluation, it was found that several derivatives displayed variable antimicrobial activity against a range of bacteria and fungi:

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 24 | Staphylococcus aureus | 16 µg/mL |

| 24 | Escherichia coli | 32 µg/mL |

| 15 | Candida albicans | 64 µg/mL |

Compound 24 exhibited antimicrobial activity comparable to ampicillin against both Staphylococcus aureus and Escherichia coli, indicating its potential as a dual-action therapeutic agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key cellular pathways involved in proliferation and survival of cancer cells. The presence of the carbonitrile group is thought to play a crucial role in its bioactivity by facilitating interactions with biological targets.

Case Studies

- Cytotoxicity Against Colon Cancer Cells : A study demonstrated that compound 24 significantly inhibited the growth of HT29 colon cancer cells with an IC value of approximately 0.4 µM, marking it as a candidate for further development in cancer therapeutics .

- Antimicrobial Efficacy : Another study highlighted the effectiveness of compound 24 against various strains of bacteria and fungi, showing MIC values that suggest it could serve as an alternative treatment option in cases where traditional antibiotics fail .

属性

IUPAC Name |

4-methoxy-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGIDWPSRDMIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176033 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21642-98-8 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021642988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-4-methoxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。